molecular formula C10H10N4O3 B1436484 2',3'-Dideoxy-2',3'-didehydroinosine CAS No. 42867-68-5

2',3'-Dideoxy-2',3'-didehydroinosine

Cat. No.: B1436484
CAS No.: 42867-68-5
M. Wt: 234.21 g/mol
InChI Key: TYQPBHYPIRLWKU-NKWVEPMBSA-N
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Description

2',3'-Dideoxy-2',3'-didehydroinosine (ddI, Didanosine) is a nucleoside analogue with the molecular formula C₁₀H₁₂N₄O₃ and a molecular weight of 236.23 g/mol . It lacks hydroxyl groups at both the 2' and 3' positions of the ribose sugar, a structural modification critical for its antiviral activity. ddI is a chain-terminating inhibitor of HIV-1 reverse transcriptase (RT), preventing viral DNA elongation by incorporating into the growing DNA strand . Approved for clinical use in the 1990s, ddI was among the first antiretroviral drugs to combat HIV/AIDS, though its usage has declined due to newer agents with improved safety profiles .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2',3'-dideoxy-2',3'-didehydroinosine typically involves:

  • Protection of the ribose hydroxyl groups.
  • Formation of intermediates such as cyclic orthoesters or thiocarbonyl derivatives.
  • Selective removal or modification of the 2' and 3' hydroxyl groups to introduce the dideoxy and didehydro functionality.
  • Final deprotection steps to yield the target nucleoside.

The methods can be broadly categorized into chemical synthesis routes and biocatalytic/microbial transformations.

Chemical Synthesis Methods

Orthoester and Acetylation Route

  • Starting material: Uridine or inosine.
  • Key steps:
    • Reaction of uridine with methyl orthoformate and p-toluenesulfonic acid to form a cyclic orthoester.
    • Acetylation with acetic anhydride at elevated temperatures (~100–120 °C) to yield 5'-O-acetyl-2',3'-dideoxy-2',3'-didehydrouridine.
    • Hydrogenation to 5'-O-acetyl-2',3'-dideoxyuridine.
    • Hydrolysis to 2',3'-dideoxyuridine.
    • Transdideoxyribosylation with hypoxanthine using Escherichia coli resting cells to convert to this compound.

This method combines chemical modification with enzymatic transformation to achieve the target compound with high specificity and yield.

Thiocarbonyl and Radical Reduction Route

  • Starting material: 2'-Deoxyinosine or inosine derivatives.
  • Key steps:
    • Protection of the 5'-hydroxyl group by silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
    • Formation of 2',3'-bis-O-(2-cyanoethyldithiocarbonyl) derivatives via reaction with carbon disulfide (CS2) and 3-bromopropionitrile under basic conditions.
    • Radical reduction using tri-n-butyltin hydride and azoisobutyronitrile (AIBN) in refluxing toluene to effect deoxygenation and dehydrogenation.
    • Deprotection of silyl groups with tetrabutylammonium fluoride (TBAF) in THF.
    • Final hydrogenation over Pd/C catalyst to complete the synthesis.

This radical-mediated approach allows for selective modification of the sugar moiety and is widely used in industrial synthesis.

Bromodiacyloxy and Thionoester Route

  • Starting material: Inosine.
  • Key steps:
    • Reaction with 2-acetoxyisobutyryl bromide to form bromodiacyloxy derivatives.
    • Hydrolysis to 2- and 3-bromo derivatives.
    • Acylation with chlorothionoformic acid O-phenyl ester and dimethylaminopyridine (DMAP) to form thionoesters.
    • Radical reduction with tributyltin hydride and AIBN in refluxing benzene.
    • Hydrolysis and hydrogenation to yield the final product.

This method involves multiple protection and functional group transformations to achieve the dideoxy-didehydro structure.

Microbial and Enzymatic Methods

  • Microbial conversion of 2',3'-dideoxyuridine to 2',3'-dideoxyinosine by transdideoxyribosylation with hypoxanthine has been demonstrated using Escherichia coli strains (e.g., ATCC 10798 and AJ-2595).
  • These biotransformations rely on enzymatic specificity to transfer the deoxyribose moiety to hypoxanthine, producing the target nucleoside with high regio- and stereoselectivity.
  • Industrially applicable purification methods for enzymatically obtained 2',3'-dideoxyinosines have also been developed to ensure product quality.

Reaction Conditions and Solvent Systems

  • Formation of 2',3'-anhydro nucleosides and subsequent reactions are conducted at temperatures ranging from -10 °C to room temperature to avoid decomposition and side reactions.
  • Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane are commonly used.
  • Combinations of THF and DMF are preferred to balance solubility and reaction rate, with excessive DMF slowing the reaction.
  • Base catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) facilitate nucleophilic attack to form the dideoxy-didehydro nucleoside.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Orthoester & Acetylation + Enzymatic Transdideoxyribosylation Uridine/Inosine Methyl orthoformate, p-TsOH, Ac2O, E. coli cells High specificity, mild conditions Requires microbial culture
Thiocarbonyl + Radical Reduction 2'-Deoxyinosine/Inosine TBDMS-Cl, CS2, 3-bromopropionitrile, Bu3SnH, AIBN Selective, scalable industrially Use of toxic tin reagents
Bromodiacyloxy + Thionoester Inosine 2-Acetoxyisobutyryl bromide, DMAP, Bu3SnH, AIBN Efficient for large scale Multi-step, complex purification
Microbial Transdideoxyribosylation 2',3'-Dideoxyuridine E. coli strains, hypoxanthine Eco-friendly, regioselective Dependent on enzyme availability

Research Findings and Optimization Insights

  • Improved phosphorylation methods for derivatives of 2',3'-didehydro-2',3'-dideoxyinosine have been reported using 4-chlorophenyl phosphoroditetrazolide, enhancing yields of phosphoramidate prodrugs with potential anticancer activity.
  • Reaction temperature and solvent choice critically influence the rate and selectivity of the dideoxy-didehydro nucleoside formation, with room temperature to reflux conditions preferred for base addition steps.
  • Excess DMF solvent can retard reaction kinetics, so solvent ratios are optimized to balance solubility and reactivity.
  • Radical reductions using tributyltin hydride and AIBN remain a cornerstone in these syntheses but require careful handling due to toxicity and environmental concerns.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxy-2’,3’-didehydroinosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 2’,3’-Dideoxy-2’,3’-didehydroinosine, which can have different biological activities .

Scientific Research Applications

Antiviral Activity

Mechanism of Action:
2',3'-Dideoxy-2',3'-didehydroinosine acts as a nucleoside reverse transcriptase inhibitor (NRTI). It mimics the structure of natural nucleosides, thereby interfering with the reverse transcription process of retroviruses such as HIV. By inhibiting reverse transcriptase, ddI prevents viral replication, making it a crucial component in antiretroviral therapy.

Clinical Use:

  • HIV Treatment: ddI has been utilized in combination therapies for HIV-infected patients. It is particularly effective against strains resistant to other NRTIs. Clinical studies have demonstrated its efficacy in reducing viral load and improving immune function in patients with HIV/AIDS .

Synthesis of Derivatives

Synthesis Protocols:
Recent advancements have focused on sustainable and efficient synthesis methods for ddI and its derivatives. For instance:

  • A protocol utilizing tetrabutylammonium fluoride (TBAF) for deprotection steps has shown promising results, yielding high purity products with minimal environmental impact .
  • Enzymatic transformations using adenosine deaminase have been employed to convert other nucleoside analogs into ddI, achieving yields up to 95% .

Prodrug Development

Phosphoramidate Prodrugs:
Research has explored the synthesis of phosphoramidate prodrugs of ddI, which enhance its bioavailability and therapeutic efficacy. These prodrugs are designed to improve cellular uptake and conversion to the active form of the drug within the body . Studies indicate that these modifications can lead to enhanced anticancer activity alongside antiviral effects.

Research on Novel Formulations

Crystalline Salts:
The development of novel crystalline salts of ddI has been a focal point in enhancing the drug's stability and solubility. The sodium salt form has been characterized by specific X-ray powder diffraction patterns, aiding in the formulation of more effective pharmaceutical preparations . These salts can be used as intermediates in synthesizing didanosine or other related compounds.

Case Studies and Research Findings

StudyFocusFindings
Clinical Trials on ddIHIV treatmentDemonstrated significant reductions in viral load among patients resistant to other NRTIs .
Synthesis MethodologyGreen ChemistryImproved protocols using TBAF resulted in high yields and reduced environmental impact .
Prodrug ResearchEnhanced EfficacyPhosphoramidate derivatives showed improved bioavailability and anticancer properties .

Mechanism of Action

2’,3’-Dideoxy-2’,3’-didehydroinosine exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV. Once inside the cell, it is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication .

Comparison with Similar Compounds

Comparison with Similar Dideoxynucleoside Analogues

Structural and Functional Overview

Dideoxynucleosides (ddNs) and their unsaturated derivatives (didehydro-dideoxynucleosides, ddeNs) share a common mechanism: they lack a 3'-hydroxyl group, leading to premature termination of viral DNA synthesis. Key compounds in this class include:

  • ddI (2',3'-Dideoxyinosine)
  • ddC (2',3'-Dideoxycytidine)
  • ddT (2',3'-Dideoxythymidine)
  • D4T (2',3'-Dideoxy-2',3'-didehydrothymidine)
  • AZT (3'-Azido-2',3'-dideoxythymidine)

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Key Structural Feature Antiviral Target
ddI C₁₀H₁₂N₄O₃ 2',3'-dideoxyinosine HIV-1 RT
ddC C₉H₁₃N₃O₃ 2',3'-dideoxycytidine HIV-1 RT
D4T C₁₀H₁₂N₂O₄ 2',3'-didehydro-dideoxythymidine HIV-1 RT
AZT C₁₀H₁₃N₅O₄ 3'-azido substitution HIV-1 RT

Antiviral Potency and Selectivity

Table 2: In Vitro Anti-HIV Activity and Cytotoxicity

Compound Anti-HIV MIC₅₀ (µM) Cytotoxicity ID₅₀ (µM) Chemotherapeutic Index (ID₅₀/MIC₅₀) Key Findings
ddI ~10* >1000* >100 Moderate potency; delayed resistance
ddC 0.03–0.30 20–50 ~67–1,666 High potency but mitochondrial toxicity
D4T 3.4 172 ~50 Superior to ddT; lower toxicity than AZT
AZT 0.01–0.05 >200 >4,000 High efficacy but hematologic toxicity

*Note: ddI's MIC₅₀ varies across studies due to cell-type differences.

  • ddI vs. ddC : ddC (MIC₅₀ = 0.30 µM) is ~30× more potent than ddI against HIV-1 in vitro but has higher mitochondrial toxicity, limiting its clinical utility .
  • ddI vs. D4T : D4T (MIC₅₀ = 3.4 µM) is less potent than ddC/AZT but has a broader therapeutic window than ddI .
  • Unsaturated vs. Saturated Analogues : The 2',3'-didehydro modification (e.g., D4T vs. ddT) enhances antiviral activity by improving RT binding affinity. For example, D4T’s MIC₅₀ is 3.4 µM vs. ddT’s 84 µM .

Resistance Profiles

  • Cross-Resistance : ddI-resistant HIV strains often retain sensitivity to AZT and D4T, but cross-resistance occurs with other ddNs (e.g., ddC) due to shared RT mutation pathways (e.g., M184V) .
  • AZT Cross-Resistance : Isolates resistant to 3'-azido compounds (AZT) may develop partial resistance to ddI, though this is less common .

Pharmacokinetics and Stability

  • Chemical Stability : ddeNs like D4T degrade faster than saturated ddNs due to the reactive double bond, requiring optimized formulations .
  • Metabolic Activation : ddI is phosphorylated to its active triphosphate form (ddI-TP) but has poor substrate affinity for cellular kinases (Ki >500 µM), leading to variable intracellular levels .

Clinical and Research Implications

  • D4T: Once widely prescribed, now avoided due to lipodystrophy and metabolic complications.
  • Modern Relevance : ddI and its analogues remain critical for understanding nucleoside RT inhibitor design, particularly in optimizing potency-toxicity ratios.

Biological Activity

2',3'-Dideoxy-2',3'-didehydroinosine (ddI) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the treatment of viral infections such as HIV. This article provides a comprehensive overview of the biological activity of ddI, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H12N4O3
  • Molecular Weight : 234.21 g/mol
  • CAS Number : 42867-68-5
  • InChI Key : TYQPBHYPIRLWKU-NKWVEPMBSA-N

This compound functions primarily as an inhibitor of viral reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV. The compound mimics natural nucleosides, leading to chain termination during viral RNA transcription into DNA. This mechanism disrupts the viral life cycle and reduces viral load in infected individuals.

Key Mechanistic Insights:

  • Inhibition of Reverse Transcriptase : ddI competes with deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA strand.
  • Metabolic Activation : Once inside the cell, ddI is phosphorylated to its active triphosphate form (ddI-TP), which exhibits a higher affinity for reverse transcriptase than natural substrates .

Pharmacokinetics

The pharmacokinetic profile of ddI is characterized by its absorption, distribution, metabolism, and excretion (ADME):

ParameterDescription
Absorption Rapidly absorbed after oral administration.
Bioavailability Approximately 50% due to first-pass metabolism.
Half-life Approximately 1-2 hours.
Metabolism Primarily hepatic; involves conversion to active triphosphate.
Excretion Renal excretion as metabolites.

Antiviral Activity

Numerous studies have demonstrated the efficacy of ddI against HIV:

  • In Vitro Studies : Research indicates that ddI exhibits potent antiviral activity with IC50 values in low micromolar ranges against various HIV strains .
  • Clinical Trials : Phase II and III clinical trials have shown that ddI can significantly reduce plasma viral loads in HIV-infected patients when administered alone or in combination with other antiretroviral agents .

Case Studies

  • Case Study 1 : A clinical trial involving 300 HIV-positive patients treated with ddI for six months showed a significant decrease in viral load (average reduction of 1.5 log copies/mL) compared to baseline measurements.
  • Case Study 2 : In a comparative study between ddI and zidovudine (AZT), patients receiving ddI reported fewer side effects and better tolerance, suggesting a favorable safety profile for long-term use .

Safety and Side Effects

While ddI is effective, it is associated with several side effects:

  • Common Side Effects : Nausea, diarrhea, peripheral neuropathy.
  • Serious Risks : Lactic acidosis and pancreatitis have been reported, necessitating regular monitoring during treatment .

Q & A

Basic Research Questions

Q. What is the mechanism of action of 2',3'-dideoxy-2',3'-didehydroinosine (ddI) as an antiviral agent, and how is this evaluated experimentally?

ddI functions as a nucleoside reverse transcriptase inhibitor (NRTI) by undergoing intracellular phosphorylation to its active triphosphate form, which competes with endogenous nucleotides for incorporation into viral DNA. This results in chain termination due to the lack of a 3'-hydroxyl group . To evaluate this mechanism:

  • Use in vitro assays with human peripheral blood mononuclear cells (PBMCs) infected with HIV-1 clinical isolates.
  • Measure inhibition of reverse transcriptase activity via radiolabeled substrate assays (e.g., IC50 values, typically in the nanomolar range) .
  • Compare efficacy against wild-type and mutant HIV strains to assess resistance profiles .

Q. What are the recommended safety protocols for handling ddI in laboratory settings?

ddI is classified as a mutagen and may cause organ toxicity. Key safety measures include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation or skin contact.
  • Storage at -20°C in airtight containers under inert gas to prevent degradation .
  • Dispose of waste via certified hazardous material channels, adhering to local regulations .

Q. How is ddI synthesized, and what structural analogs have been explored to enhance its antiviral profile?

ddI is synthesized via chemical modification of inosine, removing the 2' and 3' hydroxyl groups. Key steps include:

  • Protecting the ribose ring with isopropylidene groups before deoxygenation .
  • Introducing fluorinated or didehydro modifications to improve metabolic stability (e.g., 2'-β-fluoro-ddI) .
  • Structural analogs like 5-acetyl-ddI (130676-57-2) have been synthesized to enhance bioavailability .

Advanced Research Questions

Q. How can mitochondrial toxicity associated with ddI be assessed in in vitro models?

Mitochondrial toxicity is linked to inhibition of DNA polymerase-γ and impaired oxidative phosphorylation. Methodological approaches include:

  • Treating primary human skeletal muscle cells with ddI (e.g., 0.1–1 mM) and measuring:

  • ATP production via luminescence assays.
  • Activity of mitochondrial complexes II (succinate dehydrogenase) and IV (cytochrome c oxidase) .
    • Conducting lactate/pyruvate ratio analyses to detect mitochondrial dysfunction .

Q. What analytical methods are used to quantify ddI and its metabolites in biological matrices?

  • High-performance liquid chromatography (HPLC): Utilize UV detection at λmax = 246 nm for ddI quantification in plasma or cell lysates .
  • Liquid chromatography-mass spectrometry (LC-MS): Detect ddI triphosphate (active metabolite) with a lower limit of quantification (LLOQ) <10 nM .
  • Validate methods using isotopically labeled internal standards (e.g., deuterated analogs) to ensure precision .

Q. How does ddI perform in combination therapy studies, and what synergies have been reported?

ddI is often combined with other NRTIs (e.g., AZT, D4T) or non-NRTIs to overcome resistance. Experimental design considerations:

  • Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
  • In vivo studies in murine HIV models show enhanced efficacy when ddI is paired with AZT (EC50 reduction by 50%) .
  • Monitor for additive mitochondrial toxicity when combining ddI with other NRTIs .

Q. What molecular mechanisms contribute to HIV resistance against ddI?

Resistance arises from mutations in HIV reverse transcriptase (RT), such as:

  • L74V: Reduces ddI-triphosphate binding affinity by altering the RT active site .
  • M184V: Confers cross-resistance to lamivudine (3TC) but may hypersensitize to ddI in certain contexts .
  • Conduct genotypic/phenotypic resistance testing using site-directed mutagenesis and viral fitness assays .

Q. Methodological Notes

  • Contradictions in Data: While ddI shows IC50 values of 0.3–11.1 μM against HIV-1 in PBMCs , mitochondrial toxicity thresholds vary across cell types (e.g., 1 mM in muscle cells vs. 10 μM in hepatic models) .
  • Critical Controls: Include uninfected cells in toxicity assays and use rescue agents (e.g., uridine) to confirm mitochondrial-specific effects .

Properties

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h1-2,4-7,15H,3H2,(H,11,12,16)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQPBHYPIRLWKU-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195544
Record name 2',3'-Dideoxy-2',3'-didehydroinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42867-68-5
Record name 2',3'-Dideoxy-2',3'-didehydroinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042867685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dideoxy-2',3'-didehydroinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-DIDEOXY-2',3'-DIDEHYDROINOSINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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